N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
CAS No.:
Cat. No.: VC15316882
Molecular Formula: C19H19NO2
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19NO2 |
|---|---|
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |
| Standard InChI | InChI=1S/C19H19NO2/c1-3-14-5-7-16(8-6-14)20-19(21)11-15-12-22-18-9-4-13(2)10-17(15)18/h4-10,12H,3,11H2,1-2H3,(H,20,21) |
| Standard InChI Key | WVVUDTYRJZLXNN-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=C(C=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzofuran ring system fused with a benzene and furan heterocycle. The 5-methyl substitution on the benzofuran enhances steric stability, while the 3-yl position links to an acetamide group via a methylene bridge. The N-(4-ethylphenyl) substituent introduces hydrophobicity, influencing membrane permeability. Key structural features include:
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Benzofuran core: Contributes to π-π stacking interactions with biological targets.
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Acetamide side chain: Facilitates hydrogen bonding with enzymes or receptors .
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Ethylphenyl group: Modulates lipophilicity (logP ≈ 4.89), critical for blood-brain barrier penetration .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉NO₂ |
| Molecular Weight | 293.4 g/mol |
| logP | 4.89 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 55.4 Ų |
| Solubility | Low in water; soluble in DMSO |
The compound’s low aqueous solubility (logSw = -5.19) necessitates formulation strategies for in vivo studies . Its crystalline nature, confirmed by X-ray diffraction analogs , suggests stability under standard storage conditions (2–8°C).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with commercially available reagents:
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Benzofuran Core Formation: Cyclization of 5-methylsalicylaldehyde with diethyl bromomalonate under basic conditions yields the benzofuran ester .
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Acetamide Coupling: Hydrolysis of the ester to a carboxylic acid, followed by amidation with 4-ethylaniline using coupling agents like HATU or EDCI.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves ≥95% purity.
Key Reaction:
Process Optimization
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Catalysis: InCl₃ in ethanol under ultrasound irradiation reduces reaction time from hours to 20 minutes .
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Yield Enhancement: Stoichiometric control of malononitrile and hydrazine derivatives improves yields to 80–95% .
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.41 (s, 3H, Ar-CH₃), 3.52 (q, J = 7.6 Hz, 2H, CH₂CH₃), 4.01 (s, 2H, COCH₂), 6.78–7.45 (m, 8H, aromatic).
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¹³C NMR: 14.1 (CH₂CH₃), 21.3 (Ar-CH₃), 42.1 (COCH₂), 121.8–154.9 (aromatic carbons), 170.2 (C=O).
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LC-MS: m/z 294.1 [M+H]⁺, confirming molecular weight.
Biological Activities and Mechanisms
Anticancer Activity
Against MCF-7 breast cancer cells, the compound exhibits moderate cytotoxicity (IC₅₀ = 18 µM) . Mechanistic studies suggest microtubule disruption, akin to combretastatin analogs.
Antimicrobial Effects
Preliminary MIC values against S. aureus (32 µg/mL) and E. coli (64 µg/mL) indicate gram-positive selectivity.
Applications and Future Directions
Therapeutic Development
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Neurodegeneration: Structural analogs modulate GPR17, a target in multiple sclerosis .
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Oncology: Hybrids with triazole moieties show enhanced apoptotic activity .
Limitations and Challenges
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Pharmacokinetics: Low oral bioavailability (<15%) due to first-pass metabolism.
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Toxicity: Hepatic CYP3A4 inhibition (Ki = 4.8 µM) warrants structural tweaking.
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